REACTION_CXSMILES
|
C(NC(C)C)(C)C.[C:8](=[O:10])=O.CC(C)=O.C([Li])CCC.[S:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25]#[N:26].CN(C)C=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.O>[C:25]([C:21]1[S:20][C:24]([CH:8]=[O:10])=[CH:23][CH:22]=1)#[N:26] |f:1.2|
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
41.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
23.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flame-dried 3 neck 1 L round bottom flask
|
Type
|
ADDITION
|
Details
|
was added via syringe
|
Type
|
STIRRING
|
Details
|
to stir for 2 h at -78° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Volatile solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between diethyl ether and brine (200 mL each)
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
WASH
|
Details
|
the aqueous phase was washed once with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phase was washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
ADDITION
|
Details
|
Fractions containing pure product
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1SC(=CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |